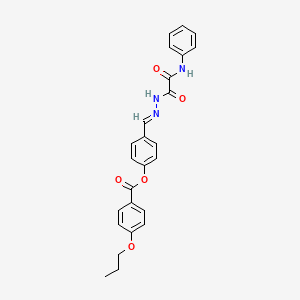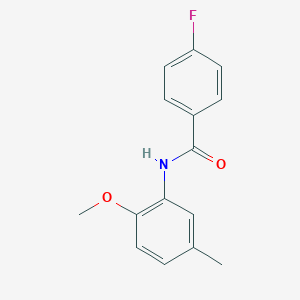![molecular formula C14H20 B11951157 Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- CAS No. 4433-05-0](/img/structure/B11951157.png)
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is a unique organic compound characterized by its bicyclic structure. This compound falls under the category of cyclopropane derivatives and is known for its strained ring system, which imparts significant reactivity. The compound’s structure consists of two fused cyclopropane rings, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically employs catalysts such as platinum (II) and gold (I) to facilitate the cycloisomerization process . The reaction conditions often involve mild temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing the catalyst loading, reaction time, and purification processes to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are facilitated by the strained ring system, making it reactive towards nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or cycloalkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive strained ring system.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- involves the release of ring strain upon reaction. This strain release provides a thermodynamic driving force for various chemical transformations. The compound can coordinate to metal species, facilitating ring-opening reactions and subsequent transformations. The molecular targets and pathways involved depend on the specific reaction and the conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane:
Bicyclo[3.2.2]nonadienes: These compounds have a similar bicyclic framework but differ in the ring size and substitution pattern.
Uniqueness
Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- is unique due to its highly strained bicyclic structure, which imparts significant reactivity. This makes it a valuable compound for studying ring strain effects and exploring new synthetic methodologies .
Propiedades
Número CAS |
4433-05-0 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H20/c1-2-6-10-9(5-1)13(10)14-11-7-3-4-8-12(11)14/h9-12H,1-8H2 |
Clave InChI |
PGJOOQCXPNHXDI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C2=C3C4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



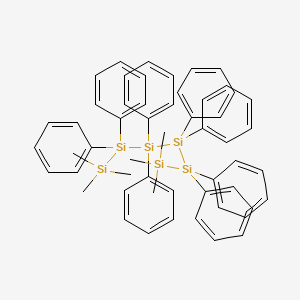
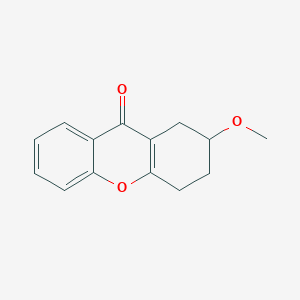
![2-[(4-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951102.png)
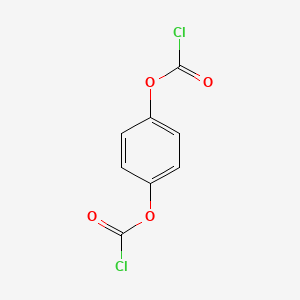
![5-Benzyl-2,5-diazaspiro[3.4]octane](/img/structure/B11951125.png)

![2-[(4-Bromo-3-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11951133.png)



